molecular formula C19H21N3S B1343753 Quetiapine EP Impurity P CAS No. 1011758-03-4

Quetiapine EP Impurity P

Cat. No.: B1343753
CAS No.: 1011758-03-4
M. Wt: 323.5 g/mol
InChI Key: KUKQJNQKJWEVCE-UHFFFAOYSA-N
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Description

Quetiapine EP Impurity P is a useful research compound. Its molecular formula is C19H21N3S and its molecular weight is 323.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Quetiapine, the parent compound of Quetiapine EP Impurity P, is known to interact with several targets in the brain. It has a high affinity for serotonin 5-HT1A and 5-HT2A receptors , dopamine D1 and D2 receptors , histamine H1 receptors , and adrenergic α1 and α2 receptors . These receptors play crucial roles in regulating mood, cognition, sleep, and other central nervous system functions.

Mode of Action

Quetiapine’s mode of action is believed to be due to a combination of dopaminergic and serotonergic antagonism . Specifically, it is thought to exert its therapeutic effects through antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors

Biochemical Pathways

The biochemical pathways affected by quetiapine involve the dopaminergic and serotonergic systems . By blocking dopamine D2 receptors, quetiapine can help regulate dopamine levels, which are often elevated in conditions like schizophrenia . Similarly, by blocking serotonin 5-HT2A receptors, quetiapine can help regulate serotonin levels, which can affect mood and anxiety .

Pharmacokinetics

Quetiapine is rapidly absorbed after oral administration, with a median time to reach maximum observed plasma concentration ranging from 1 to 2 hours . The drug is approximately 83% bound to serum proteins . The primary route of elimination is through hepatic metabolism, predominantly metabolised by cytochrome P450 (CYP) 3A4 . The mean terminal half-life of quetiapine is approximately 7 hours

Result of Action

The molecular and cellular effects of quetiapine’s action include changes in neurotransmitter levels in the brain, particularly dopamine and serotonin. This can lead to improvements in symptoms of schizophrenia, bipolar disorder, and major depressive disorder

Action Environment

Environmental factors can influence the action, efficacy, and stability of quetiapine. For example, co-administration with other drugs that inhibit or induce CYP3A4 can affect the metabolism and clearance of quetiapine . Additionally, factors such as age, liver function, and smoking status can also influence quetiapine’s pharmacokinetics

Properties

IUPAC Name

6-(4-ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S/c1-2-21-11-13-22(14-12-21)19-15-7-3-5-9-17(15)23-18-10-6-4-8-16(18)20-19/h3-10H,2,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKQJNQKJWEVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101212479
Record name 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011758-03-4
Record name 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011758-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DES(2-hydroxyethoxy)quetiapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1011758034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DES(2-HYDROXYETHOXY)QUETIAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWH9KS2BXZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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